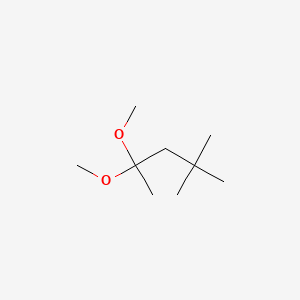
sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is a compound that has been studied for its potential use in a variety of scientific and medical applications. In
Mécanisme D'action
The exact mechanism of action of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is not yet fully understood. However, it is believed to act by inhibiting the formation of harmful compounds, such as reactive oxygen species and nitric oxide, which can cause tissue damage. Additionally, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, it has been shown to reduce the levels of certain inflammatory markers, such as tumor necrosis factor alpha and interleukin-6, in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
The use of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively easy to synthesize and has been shown to have a variety of biological effects. On the other hand, it can be difficult to obtain in large quantities and its effects can vary depending on the experimental conditions.
Orientations Futures
There are a number of potential future directions for the study of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate. These include further studies into its mechanism of action, its potential use in drug development, and its potential use in the development of materials for medical implants. Additionally, further research into its potential use in the treatment of various diseases, such as cancer and inflammatory conditions, is warranted. Finally, further studies into its potential toxicity and its effects on human health are needed.
Méthodes De Synthèse
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate can be synthesized using a two-step process. The first step involves the condensation of 3-methyl-4-(4-nitrophenyl)-1H-pyrazol-5-ol with pyridine-2-carboxaldehyde in aqueous methanol to form the desired compound. The second step involves the addition of sodium hydroxide to the reaction mixture to form the sodium salt of the compound.
Applications De Recherche Scientifique
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate has been studied for its potential use in a variety of scientific and medical applications. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for use in drug development. Additionally, it has been studied for its potential use in the development of materials for use in medical implants, such as stents and artificial joints.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate involves the reaction of 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol with sodium hydroxide.", "Starting Materials": [ "3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol in a suitable solvent.", "Add sodium hydroxide to the solution and stir for a specific time period.", "Filter the resulting mixture and wash the solid with water.", "Dry the solid to obtain sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate." ] } | |
Numéro CAS |
2551115-25-2 |
Formule moléculaire |
C15H11N4NaO3 |
Poids moléculaire |
318.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



